

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethanol

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Compound of Interest

Compound Name: *Methoxymethanol*

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Abstract

Methoxymethanol ($\text{CH}_3\text{OCH}_2\text{OH}$), also known as formaldehyde methyl hemiacetal, is a simple yet reactive organic molecule belonging to the class of hemiacetals. It is a key intermediate in various chemical processes, including atmospheric chemistry and the production of oxymethylene ether fuels. Despite its significance, the inherent instability of **methoxymethanol** poses challenges for its isolation and characterization. This technical guide provides a comprehensive overview of the known physical and chemical properties of **methoxymethanol**, including spectroscopic data, stability, and reactivity. It also outlines general experimental approaches for its synthesis and purification based on established principles for hemiacetals, and presents key reaction mechanisms.

Physical Properties

Methoxymethanol is a flammable liquid at room temperature.^[1] Due to its thermal instability, many of its physical properties are reported from studies of formaldehyde-methanol mixtures or theoretical calculations. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Methoxymethanol**

Property	Value	Source(s)
Molecular Formula	C ₂ H ₆ O ₂	[2]
Molecular Weight	62.07 g/mol	[2]
Boiling Point	82.5 °C (at 760 mmHg)	[3]
Melting Point	-92 to -95 °C	[3]
Density	0.948 g/cm ³	[2]
Flash Point	39.9 °C	[2]
pKa	13.14 ± 0.10 (Predicted)	[3]
LogP	-0.41740	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

Chemical Properties

Formation and Stability

Methoxymethanol forms spontaneously through the equilibrium reaction between formaldehyde and methanol in solution.[2] This reaction is reversible, and the stability of **methoxymethanol** is highly dependent on the conditions. It is known to be thermally unstable and can readily decompose back to its starting materials, particularly in the presence of heat, acids, or bases.[4]

Decomposition

The thermal decomposition of **methoxymethanol** has been a subject of computational studies, particularly in the context of high-temperature chemistry relevant to combustion. The primary decomposition pathway at high temperatures is dominated by rapid H-atom migrations, leading to the formation of methanol and formaldehyde.[5] Bond fission reactions also occur, with the cleavage of the C-O bond being a significant pathway.[5]

Reactivity

As a hemiacetal, **methoxymethanol** exhibits reactivity characteristic of this functional group. It is susceptible to both acid- and base-catalyzed reactions.

- Acid-Catalyzed Decomposition: In the presence of an acid, the hydroxyl group of **methoxymethanol** can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized oxocarbenium ion, which can then be attacked by a nucleophile or lose a proton to form formaldehyde.
- Base-Catalyzed Decomposition: Under basic conditions, the hydroxyl proton can be abstracted, forming an alkoxide. This can then eliminate a methoxide ion to yield formaldehyde.

Spectroscopic Data

The spectroscopic characterization of pure **methoxymethanol** is challenging due to its instability. Much of the available data is derived from studies of formaldehyde-methanol mixtures or from gas-phase analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the NMR spectra of **methoxymethanol** can be done based on its structure.

Table 2: Predicted ^1H NMR Spectral Data for **Methoxymethanol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
CH ₃ -O	~3.4	s
O-CH ₂ -O	~4.7	s
O-H	Variable	s (broad)

Table 3: Predicted ^{13}C NMR Spectral Data for **Methoxymethanol**

Carbon	Predicted Chemical Shift (δ , ppm)
CH ₃ -O	~55
O-CH ₂ -O	~90

Infrared (IR) Spectroscopy

The IR spectrum of **methoxymethanol** has been reported, often in mixtures with methanol and formaldehyde. Key characteristic absorptions are summarized in Table 4.

Table 4: Key Infrared Absorptions for **Methoxymethanol**

Wavenumber (cm ⁻¹)	Assignment	Source(s)
3641, 3631	O-H stretch	[3]
2950-2850	C-H stretch	[6]
1297	C-O stretch	[7]
1195	C-O stretch	[7]
1116	C-O stretch	[7]
930	C-O stretch	[7]
576	C-O-C bend	[8]

Mass Spectrometry (MS)

The mass spectrum of **methoxymethanol** is characterized by the absence of a strong molecular ion peak due to its instability. The fragmentation pattern is dominated by the loss of key functional groups.

Table 5: Major Fragments in the Mass Spectrum of **Methoxymethanol**

m/z	Proposed Fragment
61	$[\text{M} - \text{H}]^+$
45	$[\text{CH}_2\text{OH}]^+$
31	$[\text{CH}_3\text{O}]^+$
29	$[\text{CHO}]^+$

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the synthesis and purification of thermally sensitive hemiacetals and should be adapted with caution for **methoxymethanol** due to its inherent instability. No detailed, standardized laboratory procedure for the isolation of pure **methoxymethanol** has been widely published.

Synthesis of Methoxymethanol (in solution)

Methoxymethanol is typically generated *in situ* by mixing formaldehyde and methanol.

Materials:

- Paraformaldehyde
- Anhydrous methanol
- Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

- To a round-bottom flask, add anhydrous methanol.
- While stirring, slowly add paraformaldehyde to the methanol. The amount of paraformaldehyde can be adjusted to achieve the desired equilibrium concentration of **methoxymethanol**.
- The mixture can be gently warmed to facilitate the depolymerization of paraformaldehyde and the formation of **methoxymethanol**.^[2] The reaction is an equilibrium, and the resulting

solution will contain methanol, formaldehyde, and **methoxymethanol**.

Purification by Low-Temperature Vacuum Distillation

Purification of **methoxymethanol** from the equilibrium mixture is challenging due to its thermal lability. Low-temperature vacuum distillation is the most viable approach.

Apparatus:

- A vacuum distillation apparatus, including a short-path distillation head.
- A receiving flask cooled in a dry ice/acetone bath.
- A vacuum pump capable of reaching low pressures.
- A cold trap to protect the vacuum pump.

Procedure:

- The crude **methoxymethanol**-containing mixture is placed in the distillation flask with a stir bar.
- The system is evacuated to a low pressure.
- The distillation flask is gently warmed in a water bath to a temperature that allows for the distillation of **methoxymethanol** without significant decomposition. The exact temperature and pressure will need to be carefully optimized.
- The distillate is collected in the cooled receiving flask.
- Due to the co-distillation of methanol, achieving high purity may require multiple distillations or the use of a fractional distillation column.

Signaling Pathways and Logical Relationships

Formation of Methoxymethanol

The formation of **methoxymethanol** is a straightforward acid or base-catalyzed nucleophilic addition of methanol to formaldehyde.

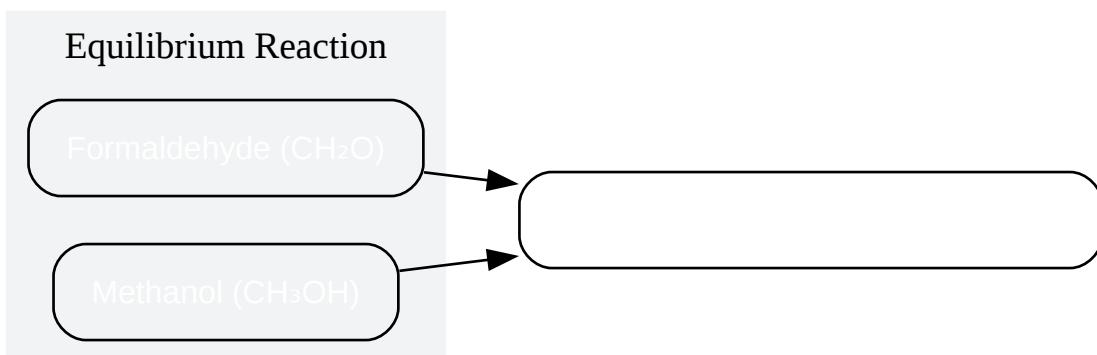


Figure 1: Equilibrium formation of methoxymethanol.

Acid-Catalyzed Decomposition of Methoxymethanol

The acid-catalyzed decomposition proceeds through protonation of the hydroxyl group, followed by elimination of water to form a resonance-stabilized cation, which then breaks down.

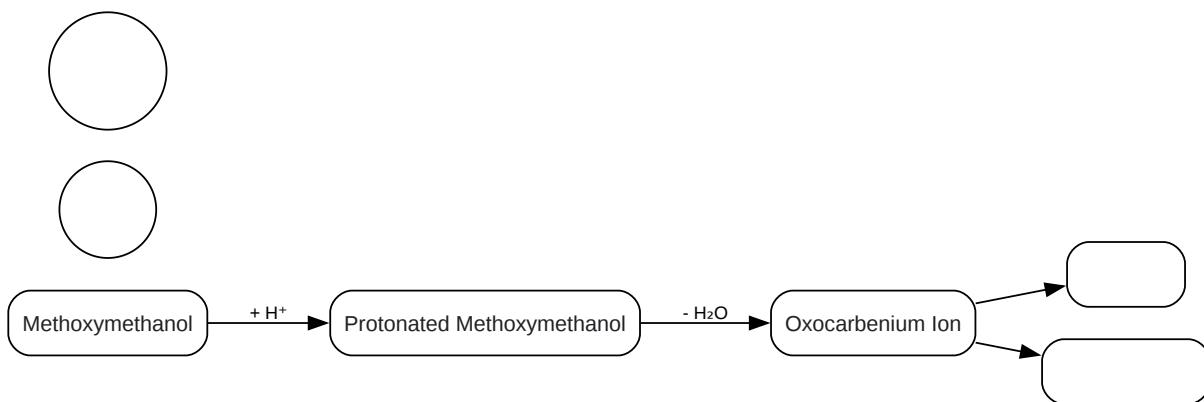
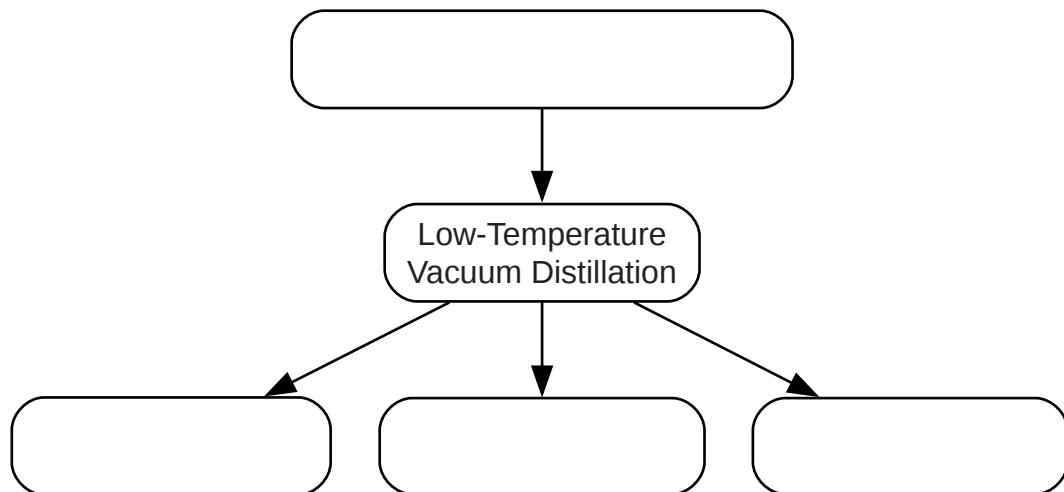


Figure 2: Acid-catalyzed decomposition pathway.

Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of **methoxymethanol** involves its formation in a mixture, followed by purification and spectroscopic analysis.



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Figure 3: General experimental workflow.

Conclusion

Methoxymethanol is a fundamentally important hemiacetal with significant roles in both industrial and atmospheric chemistry. Its inherent instability makes its isolation and handling challenging, which is reflected in the limited availability of detailed experimental protocols and comprehensive spectroscopic data for the pure compound. This guide has compiled the currently available information on its physical and chemical properties, providing a valuable resource for researchers. Further experimental work is needed to establish standardized procedures for its synthesis and purification, which would enable a more thorough characterization of this reactive intermediate.

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